1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No.: 1604036-86-3
Cat. No.: VC2735674
Molecular Formula: C16H19BClFN2O2
Molecular Weight: 336.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1604036-86-3 |
|---|---|
| Molecular Formula | C16H19BClFN2O2 |
| Molecular Weight | 336.6 g/mol |
| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)11-8-20-21(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,10H2,1-4H3 |
| Standard InChI Key | AFXVBBSCUYJQKZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC=C3Cl)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC=C3Cl)F |
Introduction
Chemical Structure and Properties
The target compound, 1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, is characterized by a unique molecular architecture that combines several functional groups. This organoboron compound features a pyrazole heterocycle substituted at the N1 position with a (2-chloro-6-fluorophenyl)methyl group, while the C4 position bears a pinacol boronic ester moiety.
Basic Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 1604036-86-3 |
| Molecular Formula | C16H19BClFN2O2 |
| Molecular Weight | 336.6 g/mol |
| Physical State | Typically a solid at room temperature |
| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)11-8-20-21(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,10H2,1-4H3 |
| Standard InChIKey | AFXVBBSCUYJQKZ-UHFFFAOYSA-N |
| PubChem Compound ID | 90105817 |
The presence of the boronic acid pinacol ester group provides a reactive handle for further functionalization, particularly for cross-coupling reactions. The halogenated phenyl ring adds additional reactivity options and potentially enhances pharmacological properties through specific interactions with biological targets.
Structural Features and Comparisons
Key Structural Elements
The compound consists of three primary structural components:
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A pyrazole heterocycle core
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A (2-chloro-6-fluorophenyl)methyl substituent at the N1 position
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A pinacol boronic ester group at the C4 position
Related Pyrazole Boronic Ester Compounds
Several related pyrazole boronic acid pinacol esters have been reported in the literature, sharing the common structural feature of a pyrazole ring substituted with a boronic ester group. These compounds differ primarily in the substituent at the N1 position:
These structural variants demonstrate the versatility of the pyrazole boronic ester scaffold and its ability to accommodate various N1 substituents while maintaining the reactive boronic ester functionality at the C4 position .
Chemical Reactivity
Boronic Ester Reactivity
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group is a versatile functional group that participates in numerous transformations. Key reactions include:
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Suzuki-Miyaura Cross-Coupling: The boronic ester can couple with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
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Chan-Lam Coupling: The boronic ester can react with amines, phenols, or thiols to form C-N, C-O, or C-S bonds.
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Oxidative Transformations: Treatment with oxidizing agents can convert the boronic ester to alcohols, providing access to hydroxylated derivatives.
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Transmetalation: Exchange of boron for other metals to access organometallic reagents with different reactivity profiles.
A specific example of Suzuki coupling with a related compound is described:
"A mixture of 2-(3-bromophenyl)-1,1,1-trifluorobut-3-yn-2-ol (500 mg, 1.79 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (872 mg, 2.69 mmol), Cs2CO3 (1.17 g, 3.58 mmol) and 1,1′-Bis(diphenylphosphion)ferrocene dichloride palladium(II) (66 mg, 0.09 mmol) in dioxane/H2O (5 mL/1 mL) was heated at 110°C for 0.5 h under microwave conditions. The solvent was removed and the crude residue was purified by column chromatography (petroleum ether:EtOAc = 4:1) to give the title compound (300 mg, 42% yield) as a colorless oil."
Halogenated Aryl Group Reactivity
The (2-chloro-6-fluorophenyl)methyl group introduces additional reactivity through:
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Metal-Halogen Exchange: The aryl chloride can undergo exchange reactions with metals like lithium or magnesium.
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Nucleophilic Aromatic Substitution: The fluorine atom, especially when activated by the neighboring chlorine, may be susceptible to nucleophilic substitution.
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Further Cross-Coupling: The aryl chloride can serve as a substrate for additional cross-coupling reactions.
These reactive sites allow for selective functionalization and derivatization of the molecule, enhancing its value as a synthetic intermediate.
Applications in Research and Development
Pharmaceutical Applications
The target compound and structurally related pyrazole boronic esters have significant applications in pharmaceutical research:
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Building Blocks for Drug Discovery: These compounds serve as versatile intermediates for the synthesis of complex drug candidates, particularly through cross-coupling reactions that introduce the pyrazole moiety into biologically active molecules.
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Medicinal Chemistry Scaffolds: Pyrazole-containing compounds have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.
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Fragment-Based Drug Discovery: The relatively small and functionalized structure makes it suitable as a fragment in fragment-based drug design approaches .
Chemical Research Applications
Beyond pharmaceutical applications, these compounds find utility in various chemical research areas:
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Methodology Development: As substrates for developing new synthetic methodologies, particularly novel cross-coupling reactions.
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Organocatalysis: Potential application in the development of new organocatalysts.
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Material Science: Building blocks for functionalized materials and polymers.
Analytical Methods and Characterization
Standard Analytical Techniques
The characterization of 1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically employs standard analytical techniques for organic compounds:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR provide structural confirmation and purity assessment.
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Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula. The compound would be expected to show a characteristic isotope pattern due to the presence of chlorine.
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the B-O stretching vibrations of the boronic ester.
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X-ray Crystallography: If crystals can be obtained, provides definitive three-dimensional structural information.
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Chromatographic Methods: HPLC and GC are used for purity assessment and reaction monitoring.
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